Structural Differentiation: Ortho-Morpholinophenyl vs. Para-Morpholinophenyl Sulfamoyl Regioisomers
The target compound positions the morpholine ring at the ortho position of the N-phenylsulfamoyl group, creating a sterically constrained conformation that directs the morpholine oxygen inward toward the sulfonamide NH. This ortho arrangement is explicitly enumerated in antiviral patent WO2006011719 as part of the preferred substitution pattern associated with picornavirus inhibitory activity, distinguishing it from para-morpholinophenyl regioisomers (e.g., 4-morpholin-4-ylaniline-derived analogs) that adopt an extended, linear geometry [1]. In the related compound SP-2509, the morpholinosulfonyl group is attached directly to the benzoic acid meta position via a sulfonyl linkage rather than through an ortho-aminophenyl bridge, resulting in an IC₅₀ of 13 nM against LSD1 but no reported antiviral activity [2].
| Evidence Dimension | N-aryl substitution pattern and morpholine positioning |
|---|---|
| Target Compound Data | Ortho-(2-morpholin-4-yl-phenyl)sulfamoyl architecture |
| Comparator Or Baseline | SP-2509: 3-(4-morpholinylsulfonyl)-benzoic acid (2E)-2-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazide (CAS 1423715-09-6) |
| Quantified Difference | Fundamentally distinct pharmacophore geometry; SP-2509 IC₅₀ = 13 nM (LSD1), no antiviral data reported |
| Conditions | Structural comparison based on published patent scope and independent pharmacological profiling |
Why This Matters
For research groups building structure-activity relationship (SAR) libraries against picornavirus targets, the ortho-morpholinophenyl regioisomer provides a distinct conformational presentation that cannot be replicated by para-substituted or sulfonyl-linked morpholine analogs.
- [1] Jung YS, Han SB, Lee CK, et al. N-substituted-sulfamoylbenzoic acid derivatives, method for preparing thereof and antiviral pharmaceutical composition comprising the same. WO2006011719A1, 2006; claims and description referencing 4-morpholin-4-ylaniline as a synthetic intermediate for the preferred ortho-substituted products. View Source
- [2] Sorna V, Theisen ER, Stephens B, et al. High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors. J Med Chem. 2013;56(23):9496-9508. View Source
